3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester

Catalog No.
S811422
CAS No.
889658-85-9
M.F
C10H9BrN2O2
M. Wt
269.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic aci...

CAS Number

889658-85-9

Product Name

3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester

IUPAC Name

ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7(11)8-6(13-9)4-3-5-12-8/h3-5,13H,2H2,1H3

InChI Key

IJSMPVSMWCDZKW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC=N2)Br

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC=N2)Br
  • Chemical structure: The presence of the pyrrolo[3,2-B]pyridine scaffold suggests potential applications in medicinal chemistry. This scaffold is found in various bioactive molecules, including some with antitumor and antibacterial activities []. The additional bromine atom and carboxylic acid ethyl ester group could further modify the molecule's properties for specific biological targets.

3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C10H9BrN2O2C_{10}H_{9}BrN_{2}O_{2} and a molecular weight of approximately 269.1 g/mol. It is characterized by a pyrrolo-pyridine structure, which incorporates a bromine atom at the third position of the pyrrole ring. This compound is primarily used in research settings and is not intended for pharmaceutical or food applications. Its structure can be represented as follows:

CCOC O C1 C C2 C N1 C CC N2 Br\text{CCOC O C1 C C2 C N1 C CC N2 Br}

This compound is known for its potential biological activities and serves as a valuable intermediate in organic synthesis.

Currently, there is no scientific literature available describing a specific mechanism of action for Br-Pyr-Et.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Consult Safety Data Sheets (SDS) for similar compounds if available.

The synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester typically involves bromination reactions. One common method includes the reaction of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate with N-bromosuccinimide in dichloromethane at room temperature for approximately 16 hours, yielding the brominated ester with a reported yield of 61% .

Another method involves the use of pyridinium tribromide under controlled conditions, where the starting material is heated in pyridine to facilitate the bromination reaction .

The synthesis methods for 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester are primarily based on bromination techniques. The following methods are notable:

  • Bromination with N-Bromosuccinimide: This method employs N-bromosuccinimide in dichloromethane as a brominating agent. The reaction occurs under mild conditions, typically at room temperature.
  • Pyridinium Tribromide Method: In this approach, pyridinium tribromide is used to introduce the bromine atom into the pyrrole structure under heating conditions in pyridine solvent.

Both methods emphasize the importance of controlling reaction conditions to optimize yield and purity.

3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester serves primarily as a research chemical. Its applications include:

  • Intermediate in Organic Synthesis: It can be utilized to synthesize other complex organic molecules.
  • Biological Research: Investigated for its potential effects on cellular processes and enzyme inhibition.

Due to its unique structure, it may also find applications in developing new pharmaceuticals or agrochemicals.

Interaction studies involving 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester focus on its binding affinity and inhibitory effects on various biological targets. While detailed interaction studies specific to this compound are scarce, related compounds have shown significant interactions with enzymes such as cytochrome P450 isoforms, influencing drug metabolism and efficacy .

Several compounds share structural similarities with 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarityUnique Features
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate1234616-09-10.92Bromine at position 6 instead of 3
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate952182-30-80.97Methyl group instead of ethyl
Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate2091528-24-20.92Bromine at position 5
Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate1352492-16-00.89Methyl group at position 6

These compounds illustrate variations in substitution patterns that can influence their chemical reactivity and biological activity.

XLogP3

2.3

Dates

Modify: 2023-08-16

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